Thiodiglucoside

説明

Synthesis Analysis

The synthesis of thiodiglucosides and related compounds often involves innovative methodologies to incorporate sulfur atoms into the glycosidic linkage. For instance, the solvent-free synthesis and activation of thioglycosides by ball milling, as reported by Kumar et al. (2014), demonstrates an efficient and diastereospecific method for producing thioglycosides, including thiodiglucoside analogs, in high efficiency (Kumar et al., 2014).

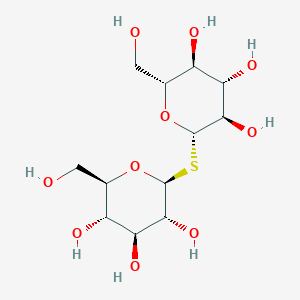

Molecular Structure Analysis

The molecular structure of thiodiglucosides has been elucidated using various spectroscopic methods, including UV/VIS, 1D- and 2D-NMR, and mass spectrometry. Duan et al. (2006) isolated new thioglucosides from the seeds of Raphanus sativus L. and determined their structures through comprehensive spectroscopic analysis, shedding light on the structural diversity of thiodiglucosides (Duan et al., 2006).

Chemical Reactions and Properties

Thiodiglucosides undergo various chemical reactions due to the reactive nature of the thioglycosidic bond. For example, the synthesis of thiodiglycolaldehyde by Aparicio et al. (1981) involves the dehydration of its hemialdal form, showcasing the reactivity of thiodiglucoside derivatives in forming other sulfur-containing compounds (Aparicio et al., 1981).

Physical Properties Analysis

The physical properties of thiodiglucosides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The self-assembling features observed by Kumar et al. (2014) through TEM for thioglycosides provide insights into the physical behavior of these compounds at the molecular and macroscopic levels (Kumar et al., 2014).

Chemical Properties Analysis

Thiodiglucosides exhibit unique chemical properties, such as reactivity towards electrophiles and nucleophiles, due to the presence of the sulfur atom in the glycosidic bond. Research on the chemical ligation of thioamide-containing peptides by Batjargal et al. (2012) demonstrates the potential of sulfur-containing compounds, including thiodiglucosides, in modifying peptides for studies on protein folding and misfolding (Batjargal et al., 2012).

科学的研究の応用

Thioamide Drugs : Thioamide drugs like ethionamide (ETH) and prothionamide (PTH), which are related to thiodiglucoside, are used as tight-binding inhibitors against Mycobacterium tuberculosis, offering potential applications in tuberculosis treatment (Wang et al., 2007).

Anti-Cancer Applications : Thioholgamide A, a compound related to thiodiglucoside, has shown potent anti-proliferative activities in cancer cells, suggesting potential as an anti-cancer drug (Dahlem et al., 2020).

Antiviral Applications : Thioglucosides conjugated with para-aminophenyl and uridine demonstrate potential as hepatitis antiviral agents due to their higher binding affinities with hepatitis C and B virus proteases (Rahman et al., 2022).

Immunosuppressive Effects : Thiopental, another thiodiglucoside-related compound, inhibits the activation of NF-kappaB, providing insights into its immunosuppressive effects during therapy (Loop et al., 2002).

Agricultural and Medical Applications : Glucosinolates, a group that includes thioglucosides, have potential applications in agriculture and medicine as biopesticides, flavor compounds, and cancer-preventing agents (Halkier & Gershenzon, 2006).

Measurement Techniques : The ultraviolet method using thiourea is effective for measuring thioglucoside levels in certain applications, like rape cake analysis (She Zhu-hua, 2003).

Safety And Hazards

特性

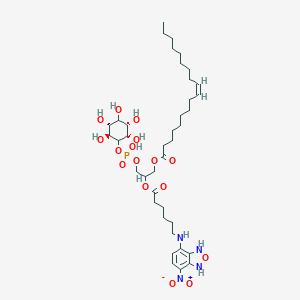

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKYBMOFPMXDRQ-NCFXGAEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577079 | |

| Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioisotrehalose | |

CAS RN |

108392-13-8 | |

| Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)